3-Iodo-1H-indazole

Vue d'ensemble

Description

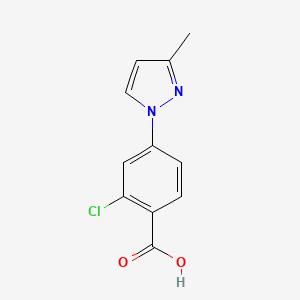

3-Iodo-1H-indazole is a chemical compound with the molecular formula C7H5IN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

Indazole derivatives can be synthesized through various methods. A Pd-catalyzed cascade process for the direct synthesis of 3-substituted-1H-indazole has been reported . This involves the use of p-quinone methide (p-QM) and arylhydrazine through Pd-catalyzed double C–N bond formation via 1,6-conjugate addition . Another method involves the selective electrochemical synthesis of 1H-indazoles .Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. For instance, a C-3 functionalization of 1H-indazole through a catalytic Suzuki–Miyaura cross-coupling reaction has been reported . Another study described the selective electrochemical synthesis of 1H-indazoles and their N-oxides, followed by the subsequent C-H functionalization of the 1H-indazole N-oxides .Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.03 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass and monoisotopic mass are 243.94975 g/mol . The topological polar surface area is 28.7 Ų .Applications De Recherche Scientifique

Synthesis of Novel Indazole Compounds

3-Iodo-1H-indazole serves as a critical precursor in the synthesis of new indazole compounds. For instance, novel 3-heteroaryl N-1-functionalized indazoles are synthesized using palladium cross-coupling reactions involving ethyl (3-iodo-1H-indazol-1-yl)acetate. This method allows for the efficient creation of a variety of indazole derivatives with potential applications in various fields, including medicinal chemistry (Fraile et al., 2011).

Development of Arylated Indazoles

This compound is instrumental in the development of arylated indazole structures, which are key motifs in pharmaceuticals. A notable method involves a Suzuki cross-coupling/deprotection/N-arylation sequence that starts from the 3-iodo-N-Boc indazole derivative, paving the way for the rapid creation of these structurally significant compounds (Salovich et al., 2010).

Building Blocks for Divergent Syntheses

This compound is a potent building block in divergent syntheses of indazoles. It enables the creation of novel indazole scaffolds, such as 7-iodo-1H-indazole, which are essential in the synthesis of various indazole-based structures (Cottyn et al., 2007).

Catalysis and Chemical Synthesis

The compound plays a significant role in catalysis, particularly in Pd(II)-catalyzed C-3 arylation of indazoles. This process addresses the challenge of poor reactivity at the C-3 position of indazoles, demonstrating the versatility and importance of this compound in facilitating complex chemical reactions (Ye et al., 2013).

Biomedical Research

In biomedical research, this compound derivatives show potential activity against neurological disorders like Parkinson's disease and Alzheimer's disease. They function by inhibiting various signaling pathways and enzyme activities, illustrating the compound's significance in the development of treatments for neurological conditions (Pal & Sahu, 2022).

Safety and Hazards

When handling 3-Iodo-1H-indazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .

Orientations Futures

While the future directions for 3-Iodo-1H-indazole specifically are not mentioned in the retrieved sources, indazole derivatives in general have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, it is likely that future research will continue to explore the synthesis and potential applications of indazole derivatives, including this compound.

Mécanisme D'action

Target of Action

3-Iodo-1H-indazole, a derivative of indazole, has been found to have significant antitumor activity . The primary targets of this compound are human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .

Mode of Action

The compound interacts with its targets by inhibiting the Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This interaction leads to changes in cell apoptosis and cell cycle .

Biochemical Pathways

The affected biochemical pathways include the Bcl2 family members and the p53/MDM2 pathway . The downstream effects of these pathways are changes in cell apoptosis and cell cycle .

Result of Action

The molecular and cellular effects of the compound’s action include a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM . This compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM) .

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the C-3 functionalization of 1H-indazole through Suzuki–Miyaura cross-coupling of this compound with organoboronic acids, catalyzed by various palladium catalysts immobilized over imidazolium ionic liquids, can produce a lot of highly valuable pharmaceutical precursors . The yields of the present Suzuki–Miyaura cross-coupling were mainly determined by the catalyst and the solvent used, more than the chemical structure of the substrate .

Propriétés

IUPAC Name |

3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKYMMQGPNFWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448128 | |

| Record name | 3-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66607-27-0 | |

| Record name | 3-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 3-iodo-1H-indazole undergo modifications to produce other valuable compounds?

A1: Yes, this compound serves as a valuable precursor in organic synthesis. For instance, it can undergo Suzuki-Miyaura cross-coupling reactions with organoboronic acids to yield 3-aryl-1H-indazoles []. This reaction is particularly valuable for developing new pharmaceutical precursors.

Q2: What factors significantly influence the success of Suzuki-Miyaura cross-coupling reactions involving this compound?

A2: Research suggests that the catalyst and solvent systems play crucial roles in the Suzuki-Miyaura cross-coupling reactions of this compound []. While the chemical structure of the organoboronic acid substrate has some influence, the choice of catalyst and solvent system demonstrably impacts the yield of the desired cross-coupled products. For example, employing ferrocene-based divalent palladium complexes as catalysts and imidazolium ionic liquids as solvents significantly improves reaction outcomes compared to simpler palladium salts and non-ionic liquid systems.

Q3: Does this compound undergo any unique reactions besides the Suzuki-Miyaura cross-coupling?

A3: Interestingly, 1-arylsulfonyl-3-iodo-1H-indazoles, derivatives of this compound, can undergo a ring-opening reaction under basic conditions []. This reaction yields ortho-(arylsulfonylamino)benzonitriles. Research suggests that this reaction proceeds through an E2 elimination mechanism, similar to Kemp elimination, and is favored by high temperatures and aprotic polar solvents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B1311292.png)

![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)

![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)

![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)